molecular formula C22H17NO4 B12448906 4-{[3-(Phenylcarbonyl)phenyl]carbamoyl}phenyl acetate

4-{[3-(Phenylcarbonyl)phenyl]carbamoyl}phenyl acetate

Cat. No.: B12448906
M. Wt: 359.4 g/mol
InChI Key: ZWMQIUIBDKFXRR-UHFFFAOYSA-N
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Description

4-{[3-(Phenylcarbonyl)phenyl]carbamoyl}phenyl acetate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenylcarbonyl group attached to a phenyl ring, which is further connected to a carbamoyl group and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Phenylcarbonyl)phenyl]carbamoyl}phenyl acetate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with 3-(phenylcarbonyl)phenol to form the corresponding carbamate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions typically involve the use of a solvent such as toluene or dichloromethane and may require the presence of a catalyst such as pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Phenylcarbonyl)phenyl]carbamoyl}phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The phenyl rings in the compound can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

4-{[3-(Phenylcarbonyl)phenyl]carbamoyl}phenyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[3-(Phenylcarbonyl)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-{[3-(Phenylcarbonyl)phenyl]carbamoyl}phenyl boronic acid: Similar structure but contains a boronic acid group instead of an acetate group.

    4-{[3-(Phenylcarbonyl)phenyl]carbamoyl}phenyl methyl ester: Similar structure but contains a methyl ester group instead of an acetate group.

Uniqueness

4-{[3-(Phenylcarbonyl)phenyl]carbamoyl}phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the carbamoyl and acetate groups allows for diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C22H17NO4

Molecular Weight

359.4 g/mol

IUPAC Name

[4-[(3-benzoylphenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C22H17NO4/c1-15(24)27-20-12-10-17(11-13-20)22(26)23-19-9-5-8-18(14-19)21(25)16-6-3-2-4-7-16/h2-14H,1H3,(H,23,26)

InChI Key

ZWMQIUIBDKFXRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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